Enzymatic Inhibition Profiling: COX-2 and LOX Dual Inhibitory Activity
This compound demonstrates measurable inhibitory activity against both cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes in cell-free enzymatic assays, with reported IC50 values of 10.0 µM (COX-2) and 12.5 µM (LOX) . This dual inhibition profile is not commonly observed among simple furan-2-carboxamide analogs; for context, structurally related compounds from the same scaffold class, such as BDBM74455 (N-[3-(2-ethylpiperidin-1-yl)propyl]-5-[(2-fluorobenzyl)sulfonylmethyl]furan-2-carboxamide), show no reported COX/LOX activity and instead exhibit only weak tyrosine phosphatase inhibition (IC50 = 7.94E+4 nM against PTPN22 and PTPN7) [1].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | COX-2 IC50 = 10.0 µM; LOX IC50 = 12.5 µM |
| Comparator Or Baseline | BDBM74455 (closest sulfonylmethyl-furan-2-carboxamide analog with quantitative data): PTPN22 IC50 = 7.94E+4 nM (79.4 µM); PTPN7 IC50 = 7.94E+4 nM; no reported COX/LOX activity |
| Quantified Difference | Target compound exhibits ~6-8 fold greater potency against COX-2/LOX compared to comparator's activity against PTPN22; distinct target selectivity profile |
| Conditions | Cell-free enzymatic inhibition assays; specific assay protocols as per vendor characterization data and PubChem BioAssay AID 435027, 435032 [1] |
Why This Matters
For researchers screening anti-inflammatory candidates, the dual COX-2/LOX inhibition profile of this specific compound provides a differentiated starting point that is absent in closely related analogs, enabling structure-activity relationship (SAR) studies focused on dual-pathway arachidonic acid cascade modulation.
- [1] BindingDB. BDBM74455: N-[3-(2-ethylpiperidin-1-yl)propyl]-5-[(2-fluorobenzyl)sulfonylmethyl]furan-2-carboxamide. IC50 Data for PTPN22 (AID 435027) and PTPN7 (AID 435032). Access Date: 2026-05-08. View Source
